molecular formula C10H12FNO4S B3019547 methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate CAS No. 392313-34-7

methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B3019547
CAS No.: 392313-34-7
M. Wt: 261.27
InChI Key: DBGYURZBDGIZQU-UHFFFAOYSA-N
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Description

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate is a synthetic organic compound that belongs to the class of glycinates These compounds are often used in various chemical and pharmaceutical applications due to their unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, methylsulfonyl chloride, and glycine methyl ester.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane and ethanol.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and stability. The compound may modulate biochemical pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate: Similar structure with a chlorine atom instead of fluorine.

    Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate: Similar structure with a bromine atom instead of fluorine.

    Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate: Similar structure with a methyl group instead of fluorine.

Uniqueness

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

methyl 2-(4-fluoro-N-methylsulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGYURZBDGIZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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